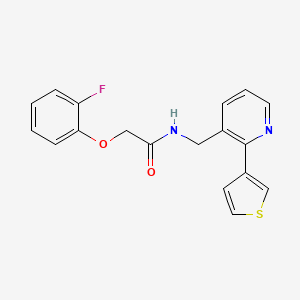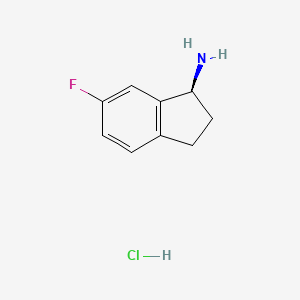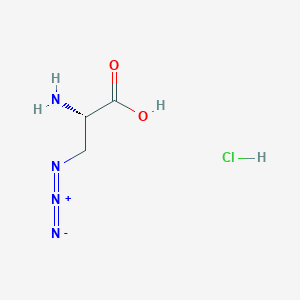
(8-boronodibenzothiophen-2-yl)boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(8-boronodibenzothiophen-2-yl)boronic Acid” is a type of boronic acid that has been used in various chemical reactions . It is involved in PDE4 inhibitors, chemoselective modification of oncolytic adenovirus, synthesis of phosphorescent sensor for quantification of copper (II) ion, UV promoted phenanthridine syntheses, and preparation of CYP11B1 inhibitors for treatment of cortisol dependent diseases .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to readily revert back to the mono-borylated alkene .Molecular Structure Analysis
Boronic acids form five-membered boronate esters with diols, which have been increasingly popular in the synthesis of small chemical receptors . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .Chemical Reactions Analysis
Boronic acids have been used in various chemical reactions, including the interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions . They have also been used in the synthesis of boronic acid compounds with the benzo[b]thiophene core complexed with the NDM-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids are diverse and depend on their specific structure . They are known for their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications .Aplicaciones Científicas De Investigación
Glucose Sensing in Diabetes Management
Dibenzothiophene-2,8-diboronic acid has been utilized in the development of non-enzymatic glucose sensors . These sensors are designed for long-term stability and cost-effectiveness, offering a reversible and covalent binding mechanism for glucose recognition. This enables continuous glucose monitoring and responsive insulin release, which is crucial for diabetes management .
Sensing Applications
The compound’s interaction with diols and strong Lewis bases like fluoride or cyanide anions makes it valuable in various sensing applications. These can range from homogeneous assays to heterogeneous detection, including optical and electrochemical methods .
Biological Labelling and Protein Manipulation
Boronic acids, including dibenzothiophene-2,8-diboronic acid, are used in biological labelling and protein manipulation. Their ability to form stable complexes with cis-diols present in biological molecules allows for the development of novel labelling techniques and protein modification strategies .
Therapeutic Development
The interaction of boronic acids with biological molecules also extends to therapeutic development. They have been explored for their potential in creating new medications, especially those that can interact with enzymes or cell delivery systems .
Separation Technologies
Due to their selective binding properties, boronic acids are employed in separation technologies. They can be used to isolate specific molecules from complex mixtures, which is beneficial in both analytical chemistry and the purification of pharmaceutical compounds .
Material Science and Polymer Chemistry
Dibenzothiophene-2,8-diboronic acid plays a role in material science and polymer chemistry. It can be used as a building block for creating microparticles for analytical methods or in polymers for controlled release systems, such as insulin delivery .
Mecanismo De Acción
The mechanism of action of boronic acids often involves the formation of covalent adducts with the catalytic hydroxide anion in the enzymatic active site upon binding . The Suzuki–Miyaura (SM) coupling reaction is a common application, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Direcciones Futuras
Boronic acids are increasingly utilized in diverse areas of research, including sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The development of new borane reagents and the exploration of novel chemistries using boron are promising future directions .
Propiedades
IUPAC Name |
(8-boronodibenzothiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10B2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFLHPYMEWINRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=C2C=C(C=C3)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10B2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-boronodibenzothiophen-2-yl)boronic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2862161.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine](/img/structure/B2862163.png)
![1,7,8-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2862166.png)
![3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide](/img/structure/B2862168.png)

![methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862171.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)
![[2-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2862175.png)


![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)
![N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2862180.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2862181.png)